molecular formula C8H9BrN2O B1306804 2-Bromo-4-methylbenzohydrazide CAS No. 1022059-55-7

2-Bromo-4-methylbenzohydrazide

Cat. No.: B1306804
CAS No.: 1022059-55-7
M. Wt: 229.07 g/mol
InChI Key: MVFGATLKHYMRLY-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzohydrazide is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzohydrazide, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylbenzohydrazide typically involves the reaction of 2-Bromo-4-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-Bromo-4-methylbenzoic acid+Hydrazine hydrateThis compound+Water\text{2-Bromo-4-methylbenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2-Bromo-4-methylbenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature and solvent choice to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 2-substituted-4-methylbenzohydrazides.

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of amines or hydrazines.

Scientific Research Applications

2-Bromo-4-methylbenzohydrazide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.

    Biological Studies: Employed in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylbenzohydrazide depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine and hydrazide groups play crucial roles in these interactions, facilitating binding to the target sites and exerting biological effects.

Comparison with Similar Compounds

    2-Bromo-4-methylbenzoic acid: The precursor in the synthesis of 2-Bromo-4-methylbenzohydrazide.

    4-Methylbenzohydrazide: Lacks the bromine substitution, leading to different reactivity and applications.

    2-Bromo-4-methylbenzaldehyde: Another derivative with different functional groups and uses.

Uniqueness: this compound is unique due to the presence of both bromine and hydrazide groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-bromo-4-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFGATLKHYMRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392489
Record name 2-bromo-4-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022059-55-7
Record name 2-bromo-4-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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